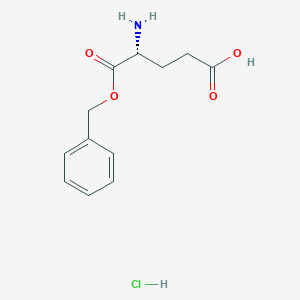

H-D-Glu-Obzl.HCl

説明

Contextualizing Amino Acid Derivatives within Advanced Organic Synthesis and Chemical Biology

Amino acid derivatives are fundamental to the progress of organic synthesis and chemical biology, serving as versatile building blocks for complex molecular architectures. Their utility extends from the construction of novel therapeutic agents to the development of sophisticated biochemical probes.

Role of Protected Amino Acids as Crucial Building Blocks

In the intricate process of synthesizing peptides and other complex molecules, protecting groups are essential to prevent unwanted side reactions. biosynth.com By temporarily masking reactive functional groups, such as the amino and carboxyl groups of amino acids, chemists can direct reactions to specific sites on a molecule. biosynth.com This strategic protection and subsequent deprotection are cornerstones of modern synthetic chemistry, enabling the construction of precisely defined molecular structures. biosynth.com Compounds like Boc-L-glutamic acid γ-benzyl ester are widely used as building blocks in the preparation of bioactive peptides for drug development. chemimpex.com

The use of protected amino acids is fundamental in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides. biosynth.comchemimpex.com In SPPS, an amino acid, protected at its N-terminus and side chain, is anchored to a solid support, and subsequent amino acids are added in a stepwise fashion. biosynth.comcsic.es This method relies on the careful selection of protecting groups that can be removed under specific conditions without affecting other parts of the growing peptide chain. csic.es

Significance of D-Amino Acid Stereoisomers in Peptide and Peptidomimetic Research

While L-amino acids are the proteinogenic building blocks found in nature, their stereoisomers, D-amino acids, play a crucial role in the development of novel peptides and peptidomimetics. ptfarm.plwikipedia.org Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability and bioavailability. ptfarm.plnih.gov

The incorporation of D-amino acids into a peptide sequence can confer significant resistance to proteolytic degradation by enzymes, which are typically specific for L-amino acids. ptfarm.plwikipedia.orgnih.govnih.gov This increased stability is a major advantage for therapeutic peptides, as it can prolong their effective duration in the body. wikipedia.orgnih.gov Furthermore, the substitution of an L-amino acid with its D-counterpart can alter the peptide's conformation, potentially leading to changes in its biological activity, such as converting an agonist into an antagonist. ptfarm.pl The use of D-amino acids is a well-established strategy for developing peptidomimetics with improved peptide stability and enhanced biological activity. wjarr.com

Overview of Benzyl Ester Protecting Group Strategy in Glutamic Acid Chemistry

The protection of the side-chain carboxyl group of glutamic acid is a critical consideration in peptide synthesis. The benzyl ester is a widely employed protecting group for this purpose, offering distinct advantages.

Historical Development and Evolution of Protecting Groups in Biopolymer Synthesis

The concept of protecting groups has been integral to the development of peptide synthesis. Early methods were often hampered by side reactions, leading to low yields and impure products. The introduction of selectively removable protecting groups, such as the benzyloxycarbonyl (Z) group and later the tert-butyloxycarbonyl (Boc) group, marked a significant advancement in the field. sci-hub.se

Over the years, a diverse array of protecting groups has been developed, each with its own specific conditions for introduction and removal. This has led to the development of orthogonal protection schemes, where different protecting groups can be removed in the presence of others, allowing for the synthesis of highly complex and multifunctional molecules. csic.es The combination of Boc for N-terminal protection and benzyl (Bzl) for side-chain protection is a classic strategy in peptide synthesis. biosynth.com

Specific Advantages of Benzyl Ester for Carboxylic Acid Protection in Glutamic Acid Derivatives

The benzyl ester is a particularly useful protecting group for the side-chain carboxyl group of glutamic acid for several reasons. It is relatively stable to the conditions used for the removal of many N-terminal protecting groups, such as the acid-labile Boc group. vaia.com This orthogonality is crucial for the stepwise assembly of peptides.

Furthermore, the benzyl ester can be selectively removed under mild conditions through catalytic hydrogenolysis (using a palladium catalyst and hydrogen gas), a method that does not affect most other protecting groups, including the Boc group. vaia.com This allows for the selective deprotection of the glutamic acid side chain when required. The benzyl ester also enhances the solubility and stability of the protected amino acid derivative, which can be beneficial during synthesis and purification. chemimpex.comchemimpex.com In the context of highly acidic peptide sequences, combining benzyl ester protection with other strategies can aid in purification and characterization by techniques like mass spectrometry. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key data for H-D-Glu-Obzl.HCl and related compounds.

特性

分子式 |

C12H16ClNO4 |

|---|---|

分子量 |

273.71 g/mol |

IUPAC名 |

(4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride |

InChI |

InChI=1S/C12H15NO4.ClH/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,14,15);1H/t10-;/m1./s1 |

InChIキー |

HFWSBJVZQUWUNZ-HNCPQSOCSA-N |

異性体SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)N.Cl |

正規SMILES |

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N.Cl |

配列 |

E |

製品の起源 |

United States |

Reactivity and Derivatization in Complex Molecular Architectures

H-D-Glu-Obzl.HCl as a Core Building Block in Peptide Synthesis

In the realm of peptide science, this compound is a valuable precursor for introducing a D-glutamic acid residue into a peptide sequence. medchemexpress.comruifuchemical.com The 'D' configuration is significant as it can induce specific secondary structures, such as β-turns, which are crucial for the biological activity and stability of many peptides. The compound's structure is strategically designed for synthesis: the primary amino group, present as a hydrochloride salt, is the reactive site for peptide bond formation, while the side-chain (gamma) carboxylic acid is protected as a benzyl ester (Obzl). sigmaaldrich.com This protection prevents the side chain from participating in unwanted reactions during the stepwise assembly of the peptide chain but allows for its selective removal at a later stage to enable further modifications, such as cyclization. biosynth.comthieme-connect.de

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient construction of peptide chains on an insoluble resin support. csic.es The primary advantages of SPPS include the simplification of the purification process, as excess reagents and byproducts are washed away after each step, and the ability to drive reactions to completion using an excess of reagents. csic.es

The incorporation of an this compound unit into a growing peptide chain on a solid support follows a well-defined cycle. First, the N-terminal protecting group (commonly Fmoc) of the resin-bound peptide is removed. The subsequent free amine is then ready to react with the next amino acid. For the incorporation of the D-Glu residue, an N-terminally protected version (e.g., Fmoc-D-Glu(Obzl)-OH) is activated and coupled to the resin.

Alternatively, if this compound is used to start a fragment, its free amine (after neutralization) is coupled to an activated C-terminus of a resin-bound peptide. The benzyl (Bzl) protecting group on the side chain is stable under the standard conditions of Fmoc-based SPPS, which typically uses piperidine for deprotection. biosynth.com This orthogonality is crucial for ensuring that the side chain remains protected until its specific cleavage is desired, usually during the final step of releasing the peptide from the resin. biosynth.com

Table 1: Step-wise Incorporation Cycle in Fmoc-based SPPS

| Step | Action | Reagents/Conditions | Purpose |

| 1 | Deprotection | Piperidine in DMF | Removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine. |

| 2 | Activation | A coupling reagent (e.g., HATU) and a base activate the carboxyl group of the incoming Fmoc-protected amino acid. | Creates a highly reactive species (e.g., an OAt-ester) to facilitate amide bond formation. |

| 3 | Coupling | The activated amino acid is added to the resin. | The free amine of the resin-bound peptide attacks the activated carboxyl group, forming a new peptide bond. |

| 4 | Washing | Solvents like DMF and DCM | Removes excess reagents and byproducts, purifying the resin-bound peptide for the next cycle. |

The benzyl-protected side chain of the D-glutamic acid residue is instrumental in the synthesis of cyclic peptides. thieme-connect.de Cyclization can significantly enhance the conformational rigidity, stability, and biological activity of a peptide. After the linear sequence is assembled on the solid support, the peptide can be cleaved from the resin while keeping the side-chain protecting groups intact.

The benzyl group on the D-Glu residue can then be selectively removed via hydrogenolysis. This reveals a free carboxylic acid on the side chain, which can be activated and reacted with an amino group elsewhere in the peptide to form a lactam bridge. This can be a "head-to-side-chain" cyclization (reacting with the N-terminal amine) or a "side-chain-to-side-chain" cyclization (reacting with the side chain of another amino acid like lysine). thieme-connect.de The inclusion of a D-amino acid like D-Glu often promotes the formation of a β-turn, a conformation that facilitates efficient ring closure. thieme-connect.de

Incorporation into Linear Peptide Sequences

Utilization in Solution-Phase Peptide Synthesis Methodologies

While SPPS is dominant, solution-phase synthesis remains a vital technique, especially for large-scale production or the synthesis of complex peptide fragments. researchgate.netgoogle.com In this approach, all reactants are dissolved in a suitable solvent. This compound can be used as a starting material where its amino group is coupled with the activated carboxyl group of another protected amino acid or peptide fragment. rsc.org Each intermediate dipeptide or fragment must be isolated and purified before proceeding to the next coupling step. Though more labor-intensive due to the repeated purifications, this method offers greater flexibility for complex syntheses and avoids issues related to the solid support, such as steric hindrance within the resin matrix. researchgate.net

Impact on Peptide Coupling Reactions and Efficiency

Modern peptide synthesis relies on powerful coupling reagents to ensure high efficiency. Uronium salts, such as HATU, and phosphonium salts, like PyAOP, are among the most effective reagents available. researchgate.net These reagents react with a protected amino acid's free carboxyl group in the presence of a non-nucleophilic base to form a highly reactive activated ester.

Specifically, HATU and PyAOP are based on the additive HOAt (1-hydroxy-7-azabenzotriazole). The resulting OAt-esters are more reactive than their older HOBt-based counterparts. The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, accelerating the coupling reaction. This makes HATU and PyAOP particularly effective for difficult couplings, such as those involving sterically hindered amino acids or for promoting challenging cyclization reactions. thieme-connect.deglpbio.com When coupling an amino acid to the free amine of this compound, these reagents ensure a rapid and clean reaction, minimizing the risk of racemization at the activated amino acid's chiral center. globalresearchonline.net

Table 2: Comparison of Common Coupling Reagents

| Reagent | Class | Activating Additive | Key Advantages |

| HATU | Uronium Salt | HOAt | High reactivity, fast reaction times, low racemization, effective for hindered couplings and cyclization. thieme-connect.de |

| PyAOP | Phosphonium Salt | HOAt | Similar advantages to HATU, but as a phosphonium salt, it avoids the potential for guanidinylation side reactions that can occur with uronium salts. glpbio.com |

Suppression of Side Reactions and Epimerization during Coupling

The use of protecting groups is fundamental to minimizing these side reactions. biosynth.com For glutamic acid, the benzyl ester protection of the side-chain carboxyl group, as seen in H-D-Glu(OBzl)-OH, is a common strategy. biosynth.comnih.gov However, even with protection, side reactions can occur. For instance, transesterification of Boc-Glu(OBzl) has been observed during resin attachment catalyzed by tetramethylammonium hydroxide (TMAH), leading to the formation of a methyl ester derivative. nih.gov

The choice of coupling reagent and additives is also critical in preventing epimerization. globalresearchonline.net Reagents like dicyclohexylcarbodiimide (DCC) are often used with additives such as 1-hydroxybenzotriazole (HOBt) to reduce racemization. bachem.com The additive acts as both a racemization suppressor and a rate enhancer. globalresearchonline.net Phosphonium-based reagents like BOP have also proven effective in minimizing racemization during amidation of α-amino acids. bachem.com The careful selection of the base is another important factor, as stronger bases can increase the risk of epimerization. bachem.com

Synthesis of Advanced Glutamic Acid-Containing Derivatives for Research

H-D-Glu-Obzl·HCl and its L-isomer are valuable starting materials for synthesizing a wide array of glutamic acid derivatives for research purposes. ontosight.airuifuchemical.com These derivatives are instrumental in studying biological processes and developing new therapeutic agents. researchgate.net

Modification of the Alpha-Amino and Gamma-Carboxyl Functions

The alpha-amino and gamma-carboxyl groups of glutamic acid provide two key points for chemical modification. researchgate.net The amidation of the carboxylic acid functions is a common strategy to produce various derivatives. researchgate.net This typically involves activating the carboxylic acid to an acyl halide, azide, anhydride, or ester, followed by reaction with an amine. researchgate.net Various coupling reagents, including carbodiimides (e.g., DCC, EDC) and phosphonium reagents (e.g., BOP, PyBOP), are employed for this activation. researchgate.net

Furthermore, the alpha-amino group can be modified, for instance, by N-acetylation, which has been shown to improve the stability of short peptides in serum. nih.gov The presence of both the alpha-amino and gamma-carboxyl groups allows for the creation of diverse structures with tailored properties.

Design and Synthesis of Branched Peptides and Conjugates

Glutamic acid is a key building block for the synthesis of branched peptides, where additional peptide chains are attached to the side chain of an amino acid residue. peptidenexus.com The gamma-carboxyl group of glutamic acid can serve as a branching point. rsc.org In this approach, the incoming amino acid's amino group is coupled to the activated side-chain carboxyl group of the glutamic acid residue within the main peptide chain. peptidenexus.comrsc.org

This strategy relies on orthogonal protecting groups to selectively deprotect and modify the side chain without affecting the main peptide backbone. rsc.org For example, an allyl protecting group can be used for the side-chain carboxyl group, which can be selectively removed to allow for the coupling of another amino acid or peptide fragment. nih.gov This method enables the construction of complex, multi-functional peptide architectures, such as multiple antigenic peptides (MAPs), which have applications in immunology. biotage.comeur.nl

Table 1: Strategies for Branched Peptide Synthesis using Glutamic Acid Derivatives

| Branching Strategy | Key Reagent/Protecting Group | Application |

|---|---|---|

| Side-Chain Carboxyl Coupling | Fmoc-D-Glu-OBn | Synthesis of peptidoglycan mimics and MAPs biotage.com |

| Orthogonal Protection | Allyl side-chain protection | Controlled side-chain elongation nih.gov |

Creation of Non-Peptidic Scaffolds and Chemical Probes

Beyond peptides, glutamic acid derivatives are utilized in the creation of non-peptidic scaffolds and chemical probes for studying biological systems. researchgate.net These probes are valuable tools in chemical biology for investigating enzyme function and other cellular processes. mdpi.com

Activity-based probes (ABPs), for instance, are small molecules designed to target the active site of a specific enzyme. mdpi.com While not directly synthesized from H-D-Glu-Obzl·HCl, the principles of modifying amino acid structures are central to the design of these probes. For example, glutamic acid residues in proteins are targets for certain chemical probes. researchgate.net The development of reagents that can selectively modify the carboxyl residues of aspartic and glutamic acid under physiological conditions is an active area of research. researchgate.net

Furthermore, amino acids, including glutamic acid, can serve as "hubs" for constructing multifunctional molecules and scaffolds. mdpi.com The trifunctional nature of glutamic acid (alpha-amino, alpha-carboxyl, and gamma-carboxyl groups) allows for the attachment of different molecular entities, creating complex architectures for various applications in medicinal chemistry and materials science. mdpi.com For instance, Nα-protected glutamic acid can be used to conjugate two peptide ligands simultaneously through its two carboxylic acid groups. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| H-D-Glu-Obzl·HCl | |

| 1-hydroxybenzotriazole | HOBt |

| Dicyclohexylcarbodiimide | DCC |

| Tetramethylammonium hydroxide | TMAH |

| N,N'-Diisopropylcarbodiimide | DIC |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| N-((Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene)-N-methylmethanaminium hexafluorophosphate N-oxide | HATU |

| 1-Hydroxy-7-azabenzotriazole | HOAt |

| 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT |

| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | TBTU |

| 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | |

| N-Methylmorpholine | NMM |

| N,N-Diisopropylethylamine | DIPEA |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| tert-Butyloxycarbonyl | Boc |

| Benzyl | Bzl |

| 2-(2-Nitrophenyl)prop-2-oxycarbonyl | |

| 2,2-Dimethyl-1,3-dioxan-5-yl | |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde |

| Allyloxycarbonyl | Alloc |

| tert-Butyl | tBu |

Applications in Advanced Chemical and Biochemical Research

Contribution to Peptide Catalyst Design and Mechanistic Investigations

The unique structural features of D-glutamic acid derivatives are leveraged in the field of asymmetric organocatalysis, where small chiral organic molecules are used to drive chemical reactions towards a specific stereoisomeric product.

Short peptides incorporating D-amino acids, including derivatives of D-glutamic acid, have been established as effective stereoselective catalysts for carbon-carbon bond-forming reactions. ethz.chnih.gov For instance, tripeptides with the general structure H-Pro-Pro-Xaa, where Xaa can be a D-glutamic acid derivative, have been identified as powerful catalysts. ethz.chnih.gov The modular nature of these peptides allows for systematic tuning of their structure to achieve high yields and stereoselectivities for a variety of substrates, even those that are highly substituted. ethz.ch The presence of the carboxylic acid side chain in glutamic acid is often crucial, acting as an internal proton donor which is essential for catalytic efficiency. rsc.orgnih.gov Researchers have successfully used these peptides in various reactions, including Michael additions and aldol reactions. nih.govrsc.org The development of these catalysts is often guided by a combination of rational design and combinatorial screening. ethz.ch

One notable example is the tripeptide H-D-Pro-Pro-Glu-NH2, which has proven to be a highly effective catalyst for conjugate addition reactions. organic-chemistry.orgresearchgate.net The specific arrangement of the secondary amine and the carboxylic acid within the peptide structure is critical for its catalytic prowess. researchgate.net The D-proline residue helps to establish a specific backbone conformation, often a β-turn, which is stabilized by internal hydrogen bonds and positions the catalytic groups optimally. researchgate.net

Peptide catalysts containing D-glutamic acid derivatives are particularly effective in enamine catalysis, a strategy for activating aldehydes and ketones. organic-chemistry.org In this mechanism, the secondary amine of the peptide catalyst reacts with a carbonyl compound to form a nucleophilic enamine intermediate. rsc.org This intermediate then reacts with an electrophile, and the stereoselectivity of the reaction is controlled by the chiral environment of the peptide catalyst. rsc.orgorganic-chemistry.org

Tripeptides of the H-D-Pro-Pro-Xaa type have demonstrated exceptional performance in the conjugate addition of aldehydes to nitroolefins, yielding γ-nitroaldehydes with high stereoselectivity. organic-chemistry.orgresearchgate.net The glutamic acid residue's carboxylic acid side chain plays a key role in the catalytic cycle, often participating in the protonation steps that are critical for both reactivity and stereocontrol. rsc.org The conformational rigidity provided by the peptide backbone, often adopting a β-turn structure, is a key factor in achieving high enantioselectivity. researchgate.netacs.org The modularity of these peptide catalysts allows for fine-tuning to accommodate different substrates, leading to excellent stereoselective outcomes. nih.gov

| Catalyst | Reaction Type | Key Feature |

| H-D-Pro-Pro-Glu-NH2 | Conjugate Addition | Highly stereoselective, operates at low catalyst loadings. organic-chemistry.orgresearchgate.net |

| H-D-Pro-Pip-Glu-NH2 | C-C Bond Formation | Highly reactive and stereoselective. nih.gov |

| H-dPro-(4S)Flp-Glu-NH2 | Conjugate Addition | Provides high enantioselectivity. nih.gov |

These mechanistic insights have practical implications, enabling the optimization of reaction conditions to improve efficiency. organic-chemistry.org For example, understanding the rate-determining steps has allowed for a significant reduction in the required catalyst loading, in some cases to as low as 0.1 mol%, without compromising the high yield and stereoselectivity. organic-chemistry.org Such low catalyst loadings make these organocatalytic systems more sustainable and practical for larger-scale synthesis. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) are other powerful techniques used to probe the catalyst's structure and the interactions with substrates, further elucidating the origins of stereoselectivity. ethz.ch

Studies on Enamine Catalysis and Stereoselectivity in Organic Transformations

Utility in Protein Engineering and Site-Specific Modification

Esterified glutamic acid analogs, such as H-D-Glu-Obzl.HCl, are valuable tools in protein engineering, a field focused on modifying protein structures to create novel functions. nih.govmdpi.com These analogs can be incorporated into proteins at specific sites, enabling a range of manipulations.

Genetic code expansion is a powerful technique that allows for the incorporation of non-canonical amino acids (ncAAs), including esterified glutamic acid analogs like L-glutamic acid γ-benzyl ester (BnE), into proteins at specific sites. rsc.orgnih.govresearchgate.net This is achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (e.g., a stop codon) and inserts the desired ncAA during protein synthesis. nih.govacs.org The benzyl ester of glutamic acid is particularly useful because it is less likely to be hydrolyzed by enzymes within the cell. researchgate.net

The ability to site-specifically introduce an esterified glutamic acid provides a unique chemical handle for further protein modifications. rsc.orgnih.govresearchgate.net This technique complements the existing toolbox of protein engineering, allowing for precise control over protein structure and function. nih.govrsc.org

The benzyl ester of glutamic acid can act as a "caged" version of glutamic acid. rsc.orgresearchgate.netrsc.org The ester group renders the carboxylic acid side chain inactive. researchgate.net This caging group can be removed under specific conditions, such as alkaline hydrolysis, to restore the natural glutamic acid residue and, consequently, the protein's function. researchgate.netrsc.org This strategy allows for the controlled activation of proteins, which is particularly useful for studying toxic proteins or for modulating protein activity with temporal control in research settings. rsc.orgnih.govsioc.ac.cn

For example, by replacing a critical glutamic acid residue in the active site of a toxic enzyme with its caged, esterified analog, the enzyme can be produced and purified in an inactive form. rsc.orgnih.gov Subsequent removal of the caging group restores enzymatic activity, providing a powerful tool for studying protein function. rsc.orgnih.gov This approach has been demonstrated with the cytotoxic protein barnase. nih.gov Furthermore, the incorporated ester can be converted into other functional groups, such as hydroxamic acids or acyl hydrazides, which can be used for metal chelation or further bioorthogonal conjugations. rsc.orgnih.govrsc.org

| Application | Amino Acid Analog | Method | Outcome |

| N-terminal pyroglutamation | L-glutamic acid γ-benzyl ester (BnE) | Genetic Code Expansion | Production of recombinant proteins with a specific N-terminal modification. nih.gov |

| Caging of a toxic protein's active site | L-glutamic acid γ-benzyl ester (BnE) | Genetic Code Expansion & Chemical Decaging | Controlled expression and activation of the cytotoxic protein barnase. nih.gov |

| Introduction of a metal chelator | L-glutamic acid γ-benzyl ester (BnE) | Genetic Code Expansion & Chemical Conversion | Site-specific installation of hydroxamic acid for metal binding. rsc.orgnih.gov |

| Creation of a reactive handle | L-glutamic acid γ-benzyl ester (BnE) | Genetic Code Expansion & Chemical Conversion | Generation of an acyl hydrazide for versatile protein modifications. rsc.orgnih.govrsc.org |

Derivatization for the Generation of Novel Epigenetic Marks on Histones for Research

The site-specific modification of proteins is a cornerstone of advanced biochemical research, and H-D-Glu(OBzl) derivatives have emerged as powerful tools in this domain, particularly in the field of epigenetics. nih.gov Researchers have successfully incorporated a side-chain esterified glutamic acid analogue, L-glutamic acid γ-benzyl ester (BnE), into proteins in both bacterial and mammalian cells using genetic code expansion (GCE). nih.govrsc.org This technique allows for the precise placement of BnE at specific glutamine (Gln) or glutamic acid (Glu) residues within a protein sequence. rsc.org

Once incorporated, the benzyl ester group of BnE can be chemically manipulated to create novel post-translational modifications (PTMs) on histones, the primary protein components of chromatin. nih.gov A key application is the conversion of the BnE side chain into an acyl hydrazide. This is achieved through a two-step process involving hydrolysis of the ester followed by a chemical reaction. This acyl hydrazide then serves as a versatile reactive handle. nih.govrsc.org Researchers have leveraged this handle to generate a novel epigenetic mark, Gln methylation, on histones. nih.govrsc.org The ability to introduce such customized marks provides a unique method for studying the complex mechanisms of epigenetic regulation, where histone PTMs play a critical role in controlling gene expression. nih.gov Dysregulation of these marks is often linked to diseases, making tools that can probe these pathways invaluable. nih.gov

The research demonstrates that the use of BnE is not limited to methylation. The introduced acyl hydrazide handle is amenable to various other modifications, opening avenues for creating a wide range of synthetic epigenetic marks to explore the intricate "histone code." nih.govrsc.org

| Research Finding | Significance in Epigenetic Research | Source(s) |

| Genetic incorporation of L-glutamic acid γ-benzyl ester (BnE) into histones. | Enables site-specific installation of a modifiable amino acid analogue. | nih.govrsc.org |

| Conversion of BnE into a reactive acyl hydrazide handle. | Creates a versatile chemical moiety for subsequent derivatization. | nih.govrsc.org |

| Generation of novel Gln methylation on histones via the acyl hydrazide handle. | Provides a tool to study the function of a specific, non-native epigenetic mark. | nih.govrsc.org |

Exploration in Advanced Materials Science Research

The unique chemical properties of this compound and its derivatives, particularly the presence of both a reactive amino group and a benzyl-protected carboxylic acid, make them valuable building blocks in materials science.

Design and Synthesis of Peptide-Based Gels and Self-Assembling Systems

Self-assembling peptides are a class of materials that spontaneously form ordered nanostructures, such as fibers and hydrogels, driven by non-covalent interactions. nih.govnih.gov The incorporation of glutamic acid derivatives is a common strategy in the design of these peptides. nih.gov The benzyl ester group in this compound provides hydrophobicity, which can be balanced with hydrophilic amino acids to create amphiphilic peptides that self-assemble in aqueous environments. royalsocietypublishing.org These interactions, including hydrogen bonding, electrostatic forces, and π-π stacking from aromatic groups like the benzyl moiety, are the driving forces behind the formation of stable, higher-order structures. nih.govjyu.fi

Research has demonstrated the synthesis of hybrid hydrogels composed of a poly(γ-glutamic acid) (PGA) polymer network that is physically cross-linked by grafted, self-assembling β-sheet peptides. nih.gov These materials exhibit tunable mechanical properties, with stiffness values ranging from 10-200 kPa, which is comparable to many soft tissues. nih.gov A remarkable feature of these hydrogels is their ability to self-heal after mechanical failure, recovering their original strength as the non-covalent β-sheet cross-links reassemble. nih.gov The synthesis of such materials often involves polymers of γ-benzyl-L-glutamate, which are later deprotected to yield the final PGA-based material. researchgate.net This approach highlights how the benzyl-protected form of glutamic acid is a critical intermediate in fabricating these advanced, functional biomaterials. researchgate.netscielo.br

| Material Type | Key Components | Properties & Applications | Source(s) |

| Hybrid Hydrogel | Poly(γ-glutamic acid) (PGA), β-sheet peptides | Self-healing, tunable mechanical properties (10-200 kPa), potential for tissue engineering scaffolds. | nih.gov |

| Self-Assembling Peptides | Amphiphilic sequences containing glutamic acid derivatives | Form nanofibers, nanotubes, and hydrogels for applications in drug delivery and 3D cell culture. | nih.govroyalsocietypublishing.orgmdpi.com |

Development of Conductive Biologically-Inspired Materials

The development of conductive materials that are also biocompatible is a significant goal in bioelectronics and biomedical engineering. Research into peptide-based materials has shown promise in this area. metu.edu.tr The design of conductive gels can be achieved by synthesizing self-assembling peptides that incorporate artificial amino acids designed to enhance charge mobility through π-π stacking of aromatic units. metu.edu.tr

While direct conductivity data for this compound itself is not prominent, its derivatives are integral to creating polymers used in these applications. Poly(γ-benzyl-L-glutamate) (PBLG), synthesized from the N-carboxyanhydride of γ-benzyl-L-glutamate, serves as a precursor for poly(L-glutamic acid) (PLGA). scielo.brgoogle.com This resulting PLGA can then be combined with conductive components, such as multi-walled carbon nanotubes (MWCNTs), to create conductive nanocomposites. scielo.br Furthermore, related protected glutamic acid derivatives are listed for use in synthesizing conductive materials, indicating the utility of this class of compounds in the field. vwr.com The benzyl group serves as a crucial protecting group during polymerization, allowing for the construction of the polypeptide backbone before its removal to yield a functional, and often conductive, final material. scielo.brgoogle.com

Applications in Bioconjugation for Research Tools and Probes

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique for creating research probes, diagnostics, and therapeutics. Derivatives of this compound are versatile reagents in this field.

Functionalization of Biomolecules through Selective Reactions with this compound Derivatives

The ability to selectively modify biomolecules at specific sites is crucial for maintaining their function. nih.gov As previously mentioned, the genetic encoding of L-glutamic acid γ-benzyl ester (BnE) provides a powerful platform for site-specific protein functionalization. nih.govrsc.org Once incorporated into a protein, the benzyl ester can be converted into other functional groups. For example, it can be transformed into a hydroxamic acid, which acts as a metal chelator, or into a highly reactive acyl hydrazide. rsc.orgresearchgate.net

This acyl hydrazide handle is particularly useful as it can undergo chemoselective conjugation with a variety of other molecules, allowing for the attachment of probes, drugs, or other labels. rsc.orgresearchgate.net This strategy complements other bioconjugation methods that target natural amino acids like lysine or cysteine. nih.govrsc.org The use of an unnatural amino acid like BnE allows for bio-orthogonal reactions, meaning the conjugation chemistry does not interfere with other functional groups present in the native protein. rsc.org This approach has been used to functionalize various proteins, demonstrating its broad applicability. nih.govresearchgate.net

| Derivative/Method | Functional Group Introduced | Subsequent Application | Source(s) |

| Genetically Encoded BnE | Acyl Hydrazide | Versatile handle for attaching various molecules (e.g., for histone methylation). | nih.govrsc.orgresearchgate.net |

| Genetically Encoded BnE | Hydroxamic Acid (HA) | Creation of artificial metal-binding centers on proteins. | nih.govrsc.org |

| Poly(γ-glutamic acid) esters | Allyl or Propargyl groups | Efficient conjugation via "click" chemistries (thiol-ene, CuAAC). | researchgate.net |

Development of Linkers and Crosslinkers for Research Applications

Linkers and crosslinkers are molecules that connect two or more other molecules and are essential tools in chemistry and biology. They are used to study protein-protein interactions, create antibody-drug conjugates, and stabilize molecular structures. unistra.fr Poly(glutamic acid) and its derivatives, for which this compound is a building block, are used in the development of such systems. scielo.brmdpi.com

For instance, poly(γ-glutamic acid) (γ-PGA) can react with bifunctional crosslinking agents like alkyl dihalides to form hydrogel networks. mdpi.com This demonstrates the capacity of the glutamic acid backbone to be part of a cross-linked system. The synthesis of these polymers often starts with the benzyl ester-protected monomer, γ-benzyl glutamate. scielo.brresearchgate.net The benzyl group protects the side-chain carboxylic acid during the polymerization process, after which it can be removed to expose the carboxyl groups for subsequent crosslinking reactions. scielo.brresearchgate.net This makes derivatives like H-D-Glu(OBzl)-OH and its hydrochloride salt fundamental starting materials for creating more complex, cross-linked architectures for applications in drug delivery and tissue engineering. scielo.br

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of H-D-Glu-Obzl.HCl and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for monitoring chemical reactions and analyzing product purity. ub.edu In the synthesis of peptides or other derivatives involving this compound, reversed-phase HPLC (RP-HPLC) is frequently employed. science.gov This technique separates compounds based on their hydrophobicity, allowing for the quantification of starting materials, intermediates, and final products. For instance, the progress of an esterification reaction can be monitored by observing the decrease in the peak area of the starting carboxylic acid and the corresponding increase in the peak area of the ester product over time. nih.gov Purity is often reported as a percentage of the total peak area, with values greater than 98% or 99% being common for commercial-grade reagents. chemimpex.comvwr.comtcichemicals.comruifuchemical.com

The choice of mobile and stationary phases is critical for achieving good separation. A common setup for amino acid derivatives involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often with additives like trifluoroacetic acid to improve peak shape. science.govthermofisher.com Detection is typically performed using an ultraviolet (UV) detector, as the benzyl group in this compound provides a strong chromophore. uma.es

Table 1: HPLC Analysis Parameters for Amino Acid Derivatives

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 | science.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% TFA | science.gov |

| Detection | UV at 220 nm or 254 nm | science.govrsc.org |

| Flow Rate | 0.4 - 1.2 mL/min | nih.govacs.org |

Ensuring the enantiomeric purity of this compound is crucial, as the biological activity of peptides and other chiral molecules is highly dependent on their stereochemistry. Chiral stationary phase (CSP) chromatography is the gold standard for determining the enantiomeric excess (ee). uma.eswindows.net These specialized HPLC columns contain a chiral selector that interacts differently with the D- and L-enantiomers, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the resolution of amino acid enantiomers and their derivatives. windows.netyakhak.org For example, a study on dibenzyl glutamate demonstrated successful enantiomeric resolution on a Phenomenex Lux 3 μ Amylose-2 column using a hexane/ethanol eluting mixture. acs.org The elution order can vary depending on the specific CSP and mobile phase used; however, for crown ether-based columns, the D-amino acid often elutes before the L-enantiomer. mdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Analysis

Mass Spectrometry for Structural Elucidation of Synthetic Products

Mass spectrometry (MS) is a powerful tool for confirming the identity and structure of synthetic products derived from this compound by providing precise mass-to-charge ratio (m/z) information. acs.org

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like peptides and amino acid derivatives. cardiff.ac.uk In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets that yield gas-phase ions. These ions are then analyzed by the mass spectrometer. For this compound (Molecular Formula: C12H15NO4), one would expect to observe the protonated molecule [M+H]+ at an m/z corresponding to its molecular weight plus the mass of a proton. rsc.org This technique is routinely used to confirm the successful coupling of amino acids in peptide synthesis by identifying the molecular weight of the resulting dipeptide, tripeptide, or larger peptide chain. ub.edursc.org

While standard ESI-MS can confirm the molecular weight, high-resolution mass spectrometry (HRMS) provides a much more accurate mass measurement, often to within a few parts per million (ppm). acs.org This high accuracy allows for the unambiguous determination of a compound's elemental composition, serving as a powerful confirmation of its molecular formula. wiley-vch.de For H-D-Glu-Obzl (the free base of the hydrochloride salt), the calculated exact mass is 237.1001 g/mol . nih.gov An HRMS measurement yielding a mass very close to this value would provide strong evidence for the correct structure and composition of the synthesized product. This is particularly valuable when distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: Mass Spectrometry Data for H-D-Glu-Obzl

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C12H15NO4 | chemimpex.comnih.gov |

| Molecular Weight | 237.25 g/mol | nih.gov |

| Monoisotopic Mass (Exact Mass) | 237.10010796 Da | nih.gov |

| Expected Ion (ESI+) | [M+H]+ | rsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS) of Peptide and Derivative Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and stereochemical elucidation of organic molecules like this compound. acs.orgwindows.net Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide rich information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of a related compound, N-Fmoc-L-Glu α-benzyl ester, characteristic signals are observed for the aromatic protons of the benzyl group (typically in the range of 7.1–7.8 ppm), the benzylic methylene protons (~5.2 ppm), and the protons of the glutamic acid backbone. nih.gov The chemical shifts and coupling patterns of the α-proton and the β- and γ-protons of the glutamate residue are particularly informative for confirming the structure.

¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom. For instance, in a derivative of dibenzyl glutamate, signals for the carbonyl carbons of the ester and carboxylic acid groups, the aromatic carbons, the benzylic carbon, and the carbons of the glutamate backbone were all identified. acs.org The specific chemical shifts provide a fingerprint of the molecule, confirming the presence of all expected functional groups and their connectivity. rsc.org Chiral solvating agents can also be used in NMR to differentiate between enantiomers, providing an alternative method to chiral HPLC for determining enantiomeric purity.

Proton (1H) NMR for Diastereoselectivity Determination

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a cornerstone technique for determining the stereochemistry of molecules, including the diastereoselectivity of reactions. When a compound like H-D-Glu(OBzl)·HCl is formed or utilized in a reaction that creates a new stereocenter, the resulting products can be diastereomers. These diastereomers, being chemically distinct, will exhibit different 1H NMR spectra.

In the context of peptide synthesis, for instance, coupling H-D-Glu(OBzl)·HCl with another chiral amino acid would result in two potential diastereomeric dipeptides (e.g., D-D and D-L). The protons in these diastereomers are in different chemical environments, leading to distinct chemical shifts (δ) and coupling constants (J). The α-protons and side-chain protons of the amino acid residues are particularly sensitive to the stereochemical arrangement. By integrating the signals corresponding to each diastereomer, their relative ratio can be accurately determined, thus quantifying the diastereoselectivity of the reaction. nih.govresearchgate.netresearchgate.net For example, the α-proton of the glutamic acid residue in the D-D diastereomer will have a different chemical shift compared to the α-proton in the D-L diastereomer. researchgate.net This methodology is crucial for optimizing reaction conditions to favor the formation of a desired stereoisomer. emergence-of-life.de

Table 1: Illustrative 1H NMR Resonances for Diastereomer Analysis Note: This table provides a conceptual illustration of how diastereotopic protons might appear in an NMR spectrum. Actual chemical shifts are dependent on the specific molecule and solvent conditions.

<

| Proton | Diastereomer 1 (D-D) Chemical Shift (ppm) | Diastereomer 2 (D-L) Chemical Shift (ppm) | Rationale for Difference |

|---|---|---|---|

| Glu α-H | ~4.15 | ~4.25 | Different spatial orientation relative to the adjacent chiral center affects the local magnetic field. |

| Other Residue α-H | ~4.40 | ~4.30 | The magnetic environment is influenced by the D-configuration of the glutamic acid residue. |

Multi-Dimensional NMR for Complex Structure Assignments

While 1H NMR is powerful, the complete and unambiguous assignment of all proton and carbon signals in a complex molecule like H-D-Glu(OBzl)·HCl and its derivatives often requires multi-dimensional NMR techniques. uga.edu These experiments correlate signals from different nuclei, providing a detailed map of the molecular structure. slideshare.netcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov For H-D-Glu(OBzl)·HCl, a COSY spectrum would show cross-peaks connecting the α-proton to the β-protons, and the β-protons to the γ-protons of the glutamic acid backbone, confirming the spin system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This is a 2D heteronuclear experiment that correlates proton signals with the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). creative-biostructure.com It allows for the definitive assignment of each carbon atom in the molecule by linking it to its known proton signal.

Together, these techniques provide a comprehensive and robust method for the structural elucidation of the molecule, leaving no ambiguity in the assignment of its atoms and their connectivity. nih.gov

Table 2: Application of 2D NMR for Structural Assignment of H-D-Glu(OBzl)·HCl

<

| NMR Experiment | Type of Correlation | Information Gained for H-D-Glu(OBzl)·HCl |

|---|---|---|

| COSY | ¹H-¹H (through-bond) | Connects α-H ↔ β-H₂ ↔ γ-H₂ within the glutamate spin system. |

| HSQC | ¹H-¹³C (one-bond) | Assigns each carbon by correlating it to its attached proton(s) (e.g., Cα-Hα, Cβ-Hβ, etc.). |

| HMBC | ¹H-¹³C (multiple-bond) | Confirms ester linkages (e.g., benzyl CH₂ to C=O) and connects the glutamate backbone to the benzyl protecting groups. |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a molecule. wiley.com These methods are complementary and provide a detailed fingerprint of the compound's chemical composition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wiley.com Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectrum. For H-D-Glu(OBzl)·HCl, the IR spectrum provides clear evidence for its key structural features. nih.gov The presence of the primary amine hydrochloride is typically seen as a broad absorption in the 2400-3200 cm⁻¹ range due to N-H stretching vibrations. s-a-s.org The carbonyl (C=O) stretching vibrations of the two ester groups are expected to produce a strong, sharp absorption band around 1730-1750 cm⁻¹. bas.bg Other significant peaks include those for the C-O stretching of the ester, C-H stretching of the aliphatic and aromatic parts, and the characteristic absorptions of the benzene rings. acs.orgslideshare.net

Table 3: Characteristic IR Absorption Frequencies for H-D-Glu(OBzl)·HCl Note: Frequencies are approximate and can vary based on the sample state (e.g., solid, solution) and instrument.

<

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine Hydrochloride (R-NH₃⁺) | N-H Stretch | 2400 - 3200 | Broad, Strong |

| Ester (C=O) | Stretch | 1750 - 1730 | Strong |

| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | Medium to Weak |

| Ester (C-O) | Stretch | 1300 - 1150 | Strong |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. rsc.org However, the selection rules are different; Raman activity depends on a change in polarizability during a vibration, whereas IR activity depends on a change in dipole moment. mdpi.com This makes Raman spectroscopy particularly sensitive to non-polar bonds and symmetric vibrations.

For H-D-Glu(OBzl)·HCl, Raman spectroscopy is highly effective for analyzing the aromatic benzyl groups, which give rise to strong C=C stretching signals around 1605 cm⁻¹ and a sharp ring-breathing mode near 1000 cm⁻¹. rsc.orgelsevier.es The C-H bonds of both the aliphatic chain and the aromatic rings are also readily observed. researchgate.net While the polar C=O and N-H groups are visible, they are often less intense than in the IR spectrum. The complementary nature of IR and Raman spectroscopy thus allows for a more complete vibrational analysis of the molecule. nih.govrsc.org

Table 4: Expected Raman Shifts for H-D-Glu(OBzl)·HCl Note: Raman shifts and intensities are dependent on the excitation wavelength and sample conditions.

<

| Functional Group | Vibration Type | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic Ring (C=C) | Ring Stretch | ~1605 | Strong |

| Aromatic Ring | Ring Breathing | ~1000 | Strong, Sharp |

| Aliphatic C-H | Stretch | 2950 - 2850 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

Computational and Theoretical Investigations of H-d-glu-obzl.hcl Systems

Molecular Modeling and Simulation of H-D-Glu-Obzl.HCl and Its Reactivity

Molecular modeling and simulation techniques are essential for exploring the dynamic nature and chemical behavior of H-D-Glu(Obzl)-OH·HCl. These methods allow researchers to build three-dimensional models and predict how the molecule will behave under various conditions.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules, providing a foundation for understanding their properties and reactivity. numberanalytics.com For H-D-Glu(Obzl)-OH·HCl, DFT calculations can elucidate the distribution of electron density, which is key to identifying reactive sites. By calculating properties such as molecular orbital energies (e.g., HOMO and LUMO), chemists can predict the molecule's susceptibility to nucleophilic or electrophilic attack. psu.edu

Furthermore, DFT is instrumental in mapping potential reaction pathways. fu-berlin.demdpi.com It can be used to model the transition states and intermediates involved in reactions such as peptide bond formation or the cleavage of the benzyl protecting group. numberanalytics.comscribd.com This allows for the determination of activation energies, helping to explain reaction kinetics and mechanism. researchgate.net For instance, DFT can model the protonation state of the molecule, which is crucial given that it is a hydrochloride salt, and how this affects its reactivity. bme.hu

| DFT Calculation Type | Information Obtained | Relevance to H-D-Glu(Obzl)-OH·HCl |

|---|---|---|

| Geometric Optimization | Lowest energy structure, bond lengths, and angles. | Provides the most stable three-dimensional conformation of the molecule. |

| Frequency Calculation | Vibrational frequencies, confirmation of minima or transition states. | Helps to confirm that an optimized structure is a stable point on the potential energy surface and can predict IR spectra. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | Energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Indicates sites for electrophilic and nucleophilic attack, key to understanding reactivity in peptide synthesis. psu.edu |

| Transition State Search | The structure and energy of the highest point along a reaction pathway. fu-berlin.de | Used to calculate the activation energy for reactions like deprotection or peptide coupling, explaining reaction rates. mdpi.comosti.gov |

| Natural Bond Orbital (NBO) Analysis | Charge distribution on each atom. | Reveals the polarity of bonds and identifies acidic protons and electrophilic carbons. |

Molecular Dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering a detailed view of conformational flexibility and intermolecular interactions. nih.gov For H-D-Glu(Obzl)-OH·HCl, MD simulations can reveal how the molecule behaves in solution, such as in water or organic solvents used in peptide synthesis. biorxiv.org These simulations can identify the preferred three-dimensional shapes (conformations) the molecule adopts and the transitions between them. rsc.orgresearchgate.net

By simulating the molecule in a solvent like water, MD can analyze the formation and dynamics of hydrogen bonds between the molecule's functional groups (amino, carboxyl) and the surrounding water molecules. nih.gov This is crucial for understanding its solubility and the role of solvation in its reactivity. acs.org The radius of gyration and root-mean-square deviation (RMSD) are common metrics used in MD to assess the compactness and stability of the molecule's conformation over the simulation time. nih.govbiorxiv.org

| Parameter/Analysis | Purpose | Insight Gained |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate the forces between atoms. Examples include Amber, CHARMM, and GROMOS. biorxiv.org | Defines the physical model for the simulation; the choice of force field affects the accuracy of the results. |

| Solvent Model | Explicit (e.g., TIP3P, SPCE) or implicit models representing the solvent. mpg.de | Determines how solvent effects on the molecule's conformation and interactions are accounted for. acs.org |

| Simulation Time & Temperature | Duration of the simulation (nanoseconds to microseconds) and the temperature at which it is run. nih.gov | Longer simulations allow for the observation of slower conformational changes, while temperature affects molecular motion. |

| Conformational Clustering | Grouping similar structures from the MD trajectory. | Identifies the most populated and representative conformations of the molecule. preprints.org |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference atom. nih.gov | Provides detailed information on the structure of the solvation shell around specific parts of the molecule, like the amine or benzyl group. |

Density Functional Theory (DFT) for Electronic Structure and Reaction Pathways

Quantum Chemical Studies on Protecting Group Behavior and Cleavage Mechanisms

The benzyl ester (Obzl) in H-D-Glu(Obzl)-OH·HCl serves as a protecting group for the side-chain carboxylic acid. Quantum chemical methods are invaluable for studying the mechanisms by which this group is attached and, more importantly, removed (deprotection). bme.hu The cleavage of a benzyl group typically occurs under acidic conditions or via hydrogenolysis. acs.org

Theoretical studies can model the reaction mechanism of debenzylation step-by-step. For acid-catalyzed cleavage, calculations can determine the most likely site of protonation on the molecule and the subsequent steps leading to the breaking of the carbon-oxygen bond of the ester. bme.husonar.ch These studies can compare the energy barriers for different potential pathways, explaining why certain reaction conditions are more effective than others. bme.hu Electronic effects, such as the influence of the amino group and the main-chain carboxyl group on the stability of reaction intermediates, can be quantified to provide a deeper understanding of the protecting group's behavior. researchgate.netbme.hu

| Cleavage Mechanism | Key Computational Investigation | Information Revealed |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Modeling the reaction pathway with an acid catalyst (e.g., H+). | Identifies the most favorable protonation site and the energy barrier for C-O bond cleavage. bme.hu |

| Hydrogenolysis | Simulating the interaction with a catalyst surface (e.g., Palladium) and H2. | Investigates the adsorption of the molecule on the catalyst surface and the mechanism of hydrogen addition across the benzyl C-O bond. acs.org |

| Photochemical Cleavage | Calculating excited state properties and reaction pathways upon light absorption (relevant for photolabile benzyl analogues). sonar.ch | Determines the quantum yield and mechanism of light-induced deprotection. researchgate.net |

In Silico Design and Prediction of Novel Reactivity and Applications

In silico methods, which are computational approaches to scientific research, are increasingly used to design new molecules and predict their biological functions before they are synthesized in the lab. mdpi.comnih.gov

H-D-Glu(Obzl)-OH·HCl is a building block for peptides. Computational methods can be used to design novel peptide-based catalysts where this specific amino acid derivative is incorporated to achieve high selectivity. nih.govresearchgate.net The D-configuration of the glutamic acid residue can induce specific secondary structures, like turns or helices, in a peptide chain. researchgate.net

The design process often starts with a model of the reaction's transition state. nih.gov A peptide scaffold is then computationally built around this transition state, positioning functional residues to stabilize it and lower the reaction's activation energy. The benzyl group on the glutamic acid side chain can provide specific steric and electronic interactions within the catalyst's active site, influencing substrate binding and, consequently, the stereoselectivity of the catalyzed reaction. nih.gov By computationally screening various peptide sequences containing H-D-Glu(Obzl)-OH, researchers can identify promising candidates for synthesis and experimental testing. researchgate.net

| Design Step | Computational Method | Objective |

|---|---|---|

| 1. Define Target Reaction | Quantum Mechanics (DFT) | Calculate the transition state structure of the desired chemical reaction. nih.gov |

| 2. Scaffold Selection | Protein Structure Databases, De Novo Design Algorithms | Choose or build a stable peptide backbone (e.g., an α-helix or β-sheet) to serve as the catalyst's framework. nih.gov |

| 3. Active Site Design | Docking and Rotamer Libraries | Place catalytic residues and building blocks like H-D-Glu(Obzl)-OH around the transition state to create a functional active site. |

| 4. Sequence Optimization | Monte Carlo or Genetic Algorithms | Mutate other amino acids in the sequence to enhance stability and solubility without disrupting the active site. plos.org |

| 5. Validation | Molecular Dynamics (MD) Simulations | Assess the structural stability of the designed peptide catalyst and the flexibility of its active site in a solvent. nih.gov |

Glutamic acid is a key molecule in numerous biochemical pathways, acting as a neurotransmitter and a central component of metabolism. nih.govdntb.gov.ua Computational tools can predict how a modified version like H-D-Glu(Obzl)-OH·HCl, or peptides containing it, might interact with biological targets such as enzymes or receptors. mdpi.comnih.gov

Molecular docking is a primary technique used for this purpose. nih.gov It predicts the preferred binding orientation and affinity of a molecule to a protein target. nih.gov For example, one could dock H-D-Glu(Obzl)-OH into the active site of glutamine synthetase or other glutamate-binding proteins to predict whether it might act as an inhibitor or modulator. nih.govdntb.gov.ua The D-configuration and the bulky benzyl group are significant modifications from the natural L-glutamic acid, and these computational predictions can hypothesize how these changes affect biological recognition and activity, guiding further experimental studies in drug discovery or chemical biology. researchgate.net

| Computational Tool/Approach | Function | Application to H-D-Glu(Obzl)-OH·HCl |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a small molecule to a macromolecular target. nih.gov | To screen for potential protein targets (e.g., enzymes, receptors) and predict if the compound could be a binder or inhibitor. nih.gov |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features (e.g., H-bond donors/acceptors, hydrophobic centers) for biological activity. | To design new derivatives based on H-D-Glu(Obzl)-OH·HCl that better fit the active site of a target protein. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the chemical structure of compounds with changes in their biological activity. | To predict the potential bioactivity of new peptides containing this residue based on their physicochemical properties. |

| Protein-Peptide Docking | Specialized docking algorithms for predicting how a peptide binds to a protein receptor. nih.gov | To model how a peptide incorporating H-D-Glu(Obzl)-OH would interact with a target protein surface. |

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Deprotection Strategies for Benzyl Esters

The benzyl ester in H-D-Glu-Obzl.HCl is a critical protecting group, and advancements in its removal are paramount for efficient synthesis. core.ac.uk Current methods, while effective, often present challenges. For instance, traditional acid-based deprotection can lead to unwanted side reactions. core.ac.uk Future research is focused on developing milder and more selective deprotection techniques.

One promising area is the exploration of "safety-catch" linkers. These linkers are stable under standard synthesis conditions but can be activated for cleavage by a specific chemical reaction, offering a higher degree of control. nih.gov Another avenue involves the use of novel catalytic systems. For example, catalytic transfer hydrogenation presents a method for the chemoselective deprotection of benzyl esters in the presence of other sensitive groups. springernature.com The development of new reagents, such as the aluminum trichloride/toluene system, is also being investigated for the clean removal of protecting groups like Fmoc, which could be adapted for benzyl ester cleavage under specific conditions. researchgate.net The goal is to create a toolbox of deprotection methods that are orthogonal, meaning they can be performed in any order without interfering with other protecting groups, a key principle in complex molecule synthesis. core.ac.uk

| Deprotection Strategy | Key Features | Potential Advantages |

| Safety-Catch Linkers | Stable until activated by a specific chemical reaction. nih.gov | High degree of control, minimizing side reactions. nih.gov |

| Catalytic Transfer Hydrogenation | Chemoselective removal of benzyl esters. springernature.com | Preserves other sensitive functional groups. springernature.com |

| Novel Reagent Systems | e.g., Aluminum trichloride/toluene for Fmoc removal. researchgate.net | Avoids harsh acidic conditions and potential side reactions. researchgate.net |

| Orthogonal Deprotection | Independent classes of protecting groups removable in any order. core.ac.uk | Enables synthesis of highly complex molecules. core.ac.uk |

Expansion into New Bioconjugation Chemistries Utilizing this compound Derivatives for Research Probes

Bioconjugation, the process of linking molecules to biomolecules, is a rapidly expanding field where derivatives of this compound can play a significant role. The carboxyl and amino groups of glutamic acid provide reactive sites for chemical modification. biosyn.comwiley-vch.de Future research aims to leverage these sites to create novel research probes.

One area of exploration is the development of site-selective conjugation methods. This involves modifying the glutamic acid derivative to react with specific amino acid residues on a protein, such as lysine or cysteine, which are common targets for bioconjugation. rsc.org The introduction of unnatural amino acids with unique reactive handles into protein structures also opens up new possibilities for precise and controlled conjugation. wiley-vch.de Furthermore, the development of chemoselective probes that "turn on" or change their properties upon binding to a target can be used for high-throughput screening of enzymatic activity. acs.org These advancements will enable the creation of sophisticated antibody-drug conjugates (ADCs) and other targeted therapeutics. rsc.org

| Bioconjugation Approach | Target | Application |

| Site-Selective Conjugation | Specific amino acids (e.g., lysine, cysteine) on proteins. rsc.org | Creation of homogenous antibody-drug conjugates (ADCs). rsc.org |

| Unnatural Amino Acids | Introduction of unique reactive groups into proteins. wiley-vch.de | Orthogonal labeling and bioconjugation. wiley-vch.de |

| Chemoselective "Turn-On" Probes | Target analytes in enzymatic assays. acs.org | High-throughput screening of enzyme libraries. acs.org |

Integration with Automated Synthesis Platforms for High-Throughput Research and Discovery

The demand for rapid synthesis and screening of large numbers of compounds has led to the development of automated synthesis platforms. chemspeed.com Integrating this compound and its derivatives into these platforms is a key area for future research. Automated synthesizers, utilizing both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), can significantly accelerate the production of peptide libraries. genscript.com

Platforms like the PurePep® Chorus offer automated synthesis and purification of multiple peptides in a single instrument, overcoming the complexities of traditional workflows. xtalks.com These systems enable high-throughput screening for various applications, including drug discovery and materials science. chemspeed.comglpbio.com The ability to rapidly synthesize and test large libraries of peptides derived from this compound will undoubtedly lead to the discovery of new bioactive molecules and functional materials. genscript.com

| Automated Platform | Key Technology | Throughput Capability |

| PepPower™ | Combination of SPPS, LPPS, and microwave technology. genscript.com | High success rate (>95%) for complex peptides. genscript.com |

| PepHTS™ | Fully automated workstation peptide synthesizer. genscript.com | 18,000 peptides per month. genscript.com |

| PurePep® Chorus | Automated synthesis and purification in a single instrument. xtalks.com | Parallel synthesis of up to six peptides. xtalks.com |

| Chemspeed Platforms | Automated library synthesis and parallel reaction screening. chemspeed.com | High-throughput research for small and large molecules. chemspeed.com |

Application in Advanced Bioimaging and Biosensing Tool Development

Derivatives of this compound hold significant promise for the development of advanced tools for bioimaging and biosensing. The functional groups of glutamic acid can be modified to incorporate fluorophores or other signaling moieties. rsc.org

For instance, glutamic acid derivatives can be functionalized with quantum dots for applications in bioimaging and biosensing. rsc.org The unique optical properties of these nanomaterials allow for sensitive detection of biological targets. Furthermore, the development of fluorescent probes based on glutamic acid derivatives can be used to monitor specific biological processes in living cells. researchgate.net In the field of biosensing, highly sensitive and selective biosensors for L-glutamic acid have been developed, and future research will likely focus on creating sensors for a wider range of analytes based on similar principles. researchgate.net These advancements will provide powerful tools for diagnostics and for studying complex biological systems. mdpi.com

| Application | Technology | Example |

| Bioimaging | Quantum Dot Functionalization | Isoleucine-functionalized GQDs for biosensing and bioimaging. rsc.org |

| Bioimaging | Fluorescent Probes | Rhodamine derivatives for bioimaging and biosensing. researchgate.net |

| Biosensing | Enzyme-based Electrochemical Sensors | L-glutamic dehydrogenase-based biosensor for L-Glu. researchgate.net |

| Biosensing | Peptide-based Amperometric Sensors | Ferrocene-linked peptide for specific L-Glu determination. researchgate.net |

Theoretical Predictions for Novel Chemical Reactivity and Materials Science Utility

Computational and theoretical studies are becoming increasingly important in predicting the properties and potential applications of chemical compounds. For this compound and its derivatives, theoretical models can provide valuable insights into their chemical reactivity and their potential use in materials science.

Recent theoretical studies have explored the formation of glutamic acid and its derivatives under various conditions, providing a basis for understanding their fundamental chemical behavior. preprints.orgpreprints.org Computational methods are also being used to design and screen large libraries of glutamic acid derivatives for potential biological activity, accelerating the drug discovery process. mdpi.comnih.govnih.gov In materials science, theoretical studies can predict how glutamic acid-containing peptides will self-assemble into nanostructures like fibrils and hydrogels, which have applications in drug delivery and tissue engineering. nih.govmetu.edu.tr These predictive models will guide experimental work and open up new avenues for the design of novel materials with tailored properties.

| Research Area | Computational Method | Application |

| Chemical Reactivity | Density Functional Theory (DFT) | Studying the formation pathways of glutamic acid and its derivatives. preprints.org |

| Drug Discovery | Molecular Docking and Virtual Screening | Identifying glutamic acid derivatives with potential anticancer activity. mdpi.comnih.gov |

| Materials Science | Molecular Dynamics Simulations | Predicting the self-assembly of peptide-based nanomaterials. nih.gov |

| Atmospheric Chemistry | Quantum Chemical Calculations | Investigating the role of glutamic acid in atmospheric aerosol formation. acs.org |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing H-D-Glu-Obzl.HCl, and how can researchers validate its purity?

- Methodology :

- Follow peptide synthesis protocols, incorporating benzyl (Obzl) protection for glutamic acid. Use solid-phase synthesis or solution-phase methods with HCl for deprotection.

- Validate purity via HPLC (≥95% purity threshold) and NMR (¹H/¹³C spectra to confirm stereochemistry and absence of side products). For trace impurities, combine mass spectrometry (MS) with ion-exchange chromatography .

- Document all steps in the "Experimental" section, including solvent ratios, reaction times, and purification techniques to ensure reproducibility .

Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

- Methodology :

- X-ray crystallography for absolute stereochemical confirmation.

- FT-IR spectroscopy to identify functional groups (e.g., carboxylate, benzyl ester).

- Elemental analysis (C, H, N, Cl) to verify stoichiometry.

- For stability assessments, use thermal gravimetric analysis (TGA) and dynamic light scattering (DLS) under varying pH/temperature conditions .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under varying physiological or storage conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to stressors (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC-MS to identify breakdown products.

- Kinetic analysis : Use Arrhenius plots to predict shelf-life. For physiological relevance, simulate gastric/intestinal fluids and analyze solubility/degradation rates .

- Reference guidelines from systematic reviews on chemical stability testing to minimize bias in experimental design .

Q. How can contradictions in spectral data (e.g., NMR shifts, HPLC retention times) between studies be resolved?

- Methodology :

- Conduct interlaboratory comparisons using standardized solvents and equipment (e.g., identical NMR field strengths, HPLC columns).

- Perform multivariate statistical analysis (e.g., PCA) to identify outliers or systematic errors.

- Cross-reference with crystallographic data or computational models (e.g., DFT calculations) to validate spectral assignments .

Q. What strategies are effective for optimizing the enantiomeric purity of this compound during synthesis?

- Methodology :

- Use chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) to enhance stereochemical control.

- Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis .

- Apply DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent polarity, catalyst loading) .

Methodological Guidance for Data Presentation

Q. How should researchers present conflicting data on this compound’s biological activity in publications?

- Methodology :

- Use structured tables to compare assay conditions (e.g., cell lines, incubation times, controls) across studies. Highlight variables that may explain discrepancies (e.g., impurity profiles, solvent effects).

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for supplementary data, ensuring raw spectra and statistical analyses are accessible .

Q. What ethical and reproducibility standards apply to studies involving this compound?

- Methodology :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.

- Include detailed synthetic procedures, characterization data, and negative results in supplementary materials to avoid publication bias .

- For in vivo studies, comply with ethical protocols for chemical safety and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。